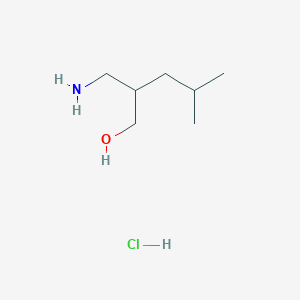
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride
概要
説明
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride, more commonly known as amitriptyline hydrochloride, is a tricyclic antidepressant (TCA) that is used as a treatment for depression, anxiety, and other mental health disorders. It is a synthetic derivative of the naturally occurring alkaloid, amitriptyline, and is available in both oral and injectable forms. Amitriptyline hydrochloride is an effective antidepressant that has been used for over 50 years, and is still commonly prescribed today.
科学的研究の応用
Amitriptyline hydrochloride has been extensively studied in scientific research. It has been used in studies to investigate the effects of antidepressants on the brain and behavior, as well as the mechanisms of action of these drugs. It has also been used to study the effects of depression and anxiety on the body, as well as the potential therapeutic effects of antidepressants.
作用機序
Amitriptyline hydrochloride works by blocking the reuptake of serotonin and norepinephrine in the brain, which helps to regulate mood and behavior. It also has an effect on other neurotransmitters, such as dopamine, acetylcholine, and histamine. By blocking the reuptake of these neurotransmitters, amitriptyline hydrochloride helps to increase their levels in the brain, which can lead to improved mood and behavior.
生化学的および生理学的効果
Amitriptyline hydrochloride has a variety of biochemical and physiological effects on the body. It has been found to reduce levels of cortisol, a hormone associated with stress, as well as to increase levels of serotonin and norepinephrine in the brain. It has also been found to reduce levels of glutamate and GABA, two neurotransmitters involved in regulating mood and behavior.
実験室実験の利点と制限
Amitriptyline hydrochloride has several advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, and its effects can be easily monitored. It is also a relatively inexpensive drug, making it a cost-effective option for research. However, there are some limitations to its use. For example, it has a relatively short half-life, so its effects may not last as long as other drugs. It also has the potential to interact with other drugs, so care must be taken when using it in combination with other medications.
将来の方向性
There are a variety of potential future directions for research involving amitriptyline hydrochloride. These include further exploration of its mechanism of action, as well as studies looking at its potential use in the treatment of other mental health disorders such as anxiety and bipolar disorder. Additionally, research could be conducted to explore the effects of amitriptyline hydrochloride on the developing brain, as well as its potential use in the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential for amitriptyline hydrochloride to be used in combination with other drugs, as well as its potential for abuse.
特性
IUPAC Name |
2-(aminomethyl)-4-methylpentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)3-7(4-8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIQPCDTWPGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride | |
CAS RN |
1795486-41-7 | |
| Record name | 2-(aminomethyl)-4-methylpentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




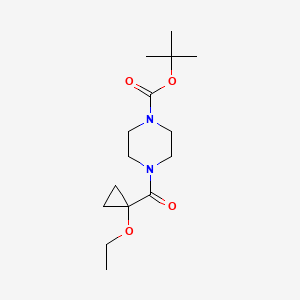
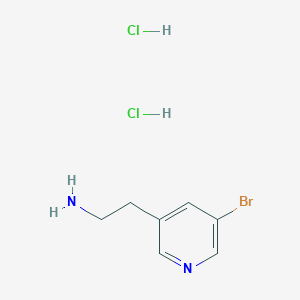
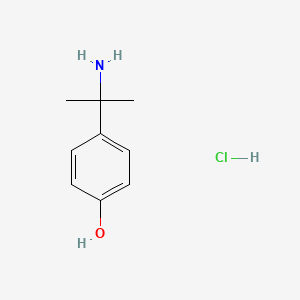
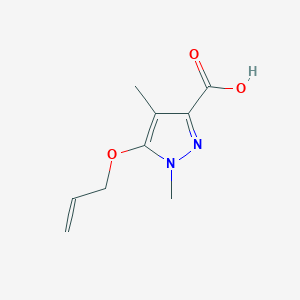
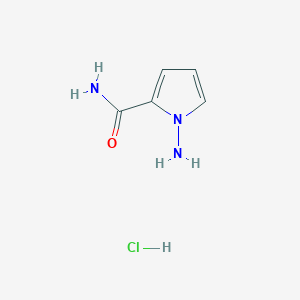

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)
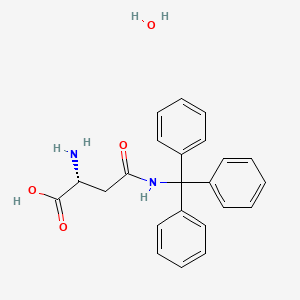
![2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B1381179.png)
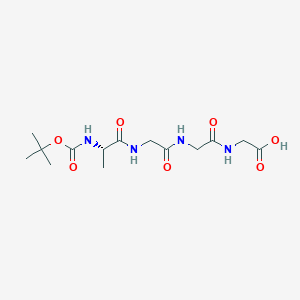


![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)